N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains several interesting structural features, including a furan ring, a pyrroloquinoline ring, and an oxalamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrroloquinoline is a tricyclic compound with a pyrrole ring fused to a quinoline . Oxalamide is a functional group containing a carbonyl (C=O), an amine (NH2), and an ether (R-O-R’) group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The specific methods would depend on the exact structure of the compound and the starting materials available. It’s common in organic synthesis to use protecting groups, which shield reactive parts of the molecule during certain steps, then remove them later .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrroloquinoline rings are aromatic, meaning they have a special stability due to delocalized electrons . The oxalamide group would likely form hydrogen bonds with other molecules, influencing its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the oxalamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Scientific Research Applications
Synthesis and Properties
Studies have explored the synthesis and properties of compounds integrating furan and pyrroloquinoline units, showcasing diverse methodologies and potential applications. For instance, the work by El’chaninov and Aleksandrov (2017) details the preparation and electrophilic substitution reactions of N-(Quinolin-6-yl)furan-2-carboxamide derivatives, highlighting the versatility of these compounds in chemical synthesis El’chaninov & Aleksandrov, 2017. Similarly, Vandekerckhove et al. (2015) discuss the synthesis of functionalized aminoquinolines, exploring their antiplasmodial and antifungal activities, which indicates the biological relevance of these compounds Vandekerckhove et al., 2015.
Biological and Chemical Applications
The potential applications of compounds related to the one extend into various fields, including pharmaceutical research and material science. For example, research by Martins et al. (2011) focuses on the synthesis and pharmacological assessment of furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, examining their potential as tacrine analogues for Alzheimer's disease treatment, underscoring the compounds' significance in neurodegenerative disease research Martins et al., 2011.
Future Directions
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c23-15(12-3-5-27-10-12)9-20-18(25)19(26)21-14-6-11-2-1-4-22-16(24)8-13(7-14)17(11)22/h3,5-7,10,15,23H,1-2,4,8-9H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXVYIJAHCNKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC(C4=COC=C4)O)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide |
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